3-(3-Trifluoromethyl-phenylcarbamoyl)-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid
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Overview
Description
3-{[3-(TRIFLUOROMETHYL)ANILINO]CARBONYL}BICYCLO[221]HEPT-5-ENE-2-CARBOXYLIC ACID is a complex organic compound characterized by its unique bicyclic structure and the presence of a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[3-(TRIFLUOROMETHYL)ANILINO]CARBONYL}BICYCLO[2.2.1]HEPT-5-ENE-2-CARBOXYLIC ACID typically involves multiple steps, starting with the preparation of the bicyclo[2.2.1]hept-5-ene-2-carboxylic acid core. This core can be synthesized through Diels-Alder reactions, which are known for forming bicyclic structures efficiently .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, yield, and cost-effectiveness. This often includes the use of continuous flow reactors and advanced purification techniques to ensure high purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
3-{[3-(TRIFLUOROMETHYL)ANILINO]CARBONYL}BICYCLO[2.2.1]HEPT-5-ENE-2-CARBOXYLIC ACID undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a wide range of functional groups .
Scientific Research Applications
3-{[3-(TRIFLUOROMETHYL)ANILINO]CARBONYL}BICYCLO[2.2.1]HEPT-5-ENE-2-CARBOXYLIC ACID has a broad range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions at the molecular level.
Industry: Used in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of 3-{[3-(TRIFLUOROMETHYL)ANILINO]CARBONYL}BICYCLO[2.2.1]HEPT-5-ENE-2-CARBOXYLIC ACID involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and specificity, while the bicyclic structure provides stability and rigidity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid: Shares the bicyclic core structure but lacks the trifluoromethyl and anilino carbonyl groups.
3-(endo-9-Fluorenylmethoxycarbonylamino)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid: Another derivative with different functional groups.
Uniqueness
The presence of the trifluoromethyl group and the anilino carbonyl moiety in 3-{[3-(TRIFLUOROMETHYL)ANILINO]CARBONYL}BICYCLO[2.2.1]HEPT-5-ENE-2-CARBOXYLIC ACID imparts unique chemical properties, such as increased lipophilicity and enhanced reactivity, distinguishing it from other similar compounds .
Properties
Molecular Formula |
C16H14F3NO3 |
---|---|
Molecular Weight |
325.28 g/mol |
IUPAC Name |
3-[[3-(trifluoromethyl)phenyl]carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid |
InChI |
InChI=1S/C16H14F3NO3/c17-16(18,19)10-2-1-3-11(7-10)20-14(21)12-8-4-5-9(6-8)13(12)15(22)23/h1-5,7-9,12-13H,6H2,(H,20,21)(H,22,23) |
InChI Key |
FHZMTPROQINQFA-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C=CC1C(C2C(=O)NC3=CC=CC(=C3)C(F)(F)F)C(=O)O |
solubility |
10.3 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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